3-Acetyl-2,5-dichlorothiophene

Analytical Chemistry Organic Synthesis Quality Control

Select 3-Acetyl-2,5-dichlorothiophene (DCAT) for its unique 2,5-dichloro-3-acetyl substitution pattern, essential for the validated 'DCAT Route' to brinzolamide and carbonic anhydrase inhibitors. Its distinct regioselective profile enables controlled nucleophilic substitution sequences and Claisen-Schmidt condensations impossible with mono-halogenated analogs. Procure high-purity (98%) DCAT to ensure reproducible outcomes in antitubercular and anticancer research, where derivatives show MIC values as low as 1.60 µg/mL against M. tuberculosis.

Molecular Formula C6H4Cl2OS
Molecular Weight 195.07 g/mol
CAS No. 36157-40-1
Cat. No. B158969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-2,5-dichlorothiophene
CAS36157-40-1
Molecular FormulaC6H4Cl2OS
Molecular Weight195.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC(=C1)Cl)Cl
InChIInChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
InChIKeyGYFDNIRENHZKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-2,5-dichlorothiophene (CAS 36157-40-1) Technical Baseline for Procurement


3-Acetyl-2,5-dichlorothiophene (DCAT) is a halogenated heterocyclic ketone with the molecular formula C₆H₄Cl₂OS and a molecular weight of 195.07 g/mol [1]. It is a solid at room temperature, with a reported melting point range of 37-40 °C and a boiling point of 120-122 °C at 4 mmHg [2]. This compound serves as a critical building block in organic synthesis, primarily due to the presence of an acetyl group at the 3-position, which is activated for condensation reactions, and two chlorine atoms at the 2- and 5-positions, which can be selectively displaced in nucleophilic substitution sequences [3].

3-Acetyl-2,5-dichlorothiophene: Why Analog Substitution Fails in Regioselective Synthesis


Substituting 3-acetyl-2,5-dichlorothiophene with a generic analog, such as 2-acetyl-5-chlorothiophene or non-chlorinated acetylthiophenes, introduces significant risk in multi-step synthetic routes. The specific substitution pattern (2,5-dichloro-3-acetyl) is not arbitrary; it dictates a unique regioselective profile. The presence of two chlorine atoms provides two distinct leaving groups, enabling a controlled sequence of nucleophilic aromatic substitutions that is impossible with mono-halogenated or non-halogenated analogs [1]. Furthermore, the reactivity of the acetyl group in Claisen-Schmidt condensations is influenced by the electron-withdrawing chlorine atoms, leading to distinct reaction kinetics and product distributions compared to less substituted thiophenes [2]. Simply replacing it with a cheaper alternative can derail established routes, as evidenced by its crucial role as the starting material in the patented synthesis of carbonic anhydrase inhibitors, where any structural deviation would disrupt the entire reaction pathway [1].

3-Acetyl-2,5-dichlorothiophene: Quantitative Differentiation Evidence for Scientific Procurement


Comparative Purity and Physical Specification for Reliable Synthesis

Commercial procurement of 3-acetyl-2,5-dichlorothiophene requires adherence to a defined purity standard to ensure reproducible outcomes. The target compound is typically supplied with a minimum purity of 98.0% as determined by Gas Chromatography (GC) [1]. This is a critical differentiator from lower-grade or non-certified alternatives. The compound's physical state and melting point serve as crucial quality indicators. It is a solid at 20°C with a specified melting point range of 38.0 to 41.0 °C, a narrow window that provides confidence in identity and purity [1]. In contrast, non-chlorinated or less pure analogs may exhibit different physical properties or broader melting ranges, signaling the presence of impurities that can compromise reaction yields .

Analytical Chemistry Organic Synthesis Quality Control

Role as a Differentiated Starting Material for Carbonic Anhydrase Inhibitors

3-Acetyl-2,5-dichlorothiophene is not a generic thiophene derivative; it is the designated starting material in the established 'DCAT route' for the large-scale synthesis of topical carbonic anhydrase inhibitors, specifically AL-4623A and AL-4862 (brinzolamide) [1]. The synthesis is described from this specific compound ('DCAT', 1) [1]. Alternative thiophene ketones, such as 2-acetyl-5-chlorothiophene or 3-acetylthiophene, lack the precise 2,5-dichloro substitution pattern required for the sequential nucleophilic displacement and oxidation steps that are central to this patented and published route [1]. Substitution with an analog would necessitate a complete redesign of the synthetic pathway, as the chemical handles are in the wrong positions.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

Antitubercular Activity of Chalcone Derivatives: Quantitative Advantage

The use of 3-acetyl-2,5-dichlorothiophene as a building block directly impacts the biological activity of derived chalcones and pyrazolines. In a study evaluating novel pyrazolines (PZT1-PZT20) containing a 2,5-dichloro-3-acetylthiophene chalcone moiety, compound PZT5 exhibited potent in vitro antitubercular activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.60 µg/mL [1]. This activity is quantitatively superior to the standard drug pyrazinamide (MIC = 3.12 µg/mL) tested under the same conditions [1]. Furthermore, five other compounds from the series showed comparable or better activity (MIC ≤ 6.25 µg/mL) than the standard [2]. This data highlights that the 2,5-dichloro-3-acetylthiophene scaffold is not just a generic ketone; it imparts a significant and measurable improvement in biological potency compared to standard benchmarks and, by inference, to chalcones derived from less substituted thiophene analogs.

Antitubercular Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Cytotoxic Activity Against Prostate Cancer Cell Line: Comparative Efficacy

Derivatives of 3-acetyl-2,5-dichlorothiophene exhibit quantifiable cytotoxic activity against cancer cell lines. In a study of novel 2,5-dichloro-3-acetylthiophene chalcone derivatives, one compound demonstrated cytotoxic activity against the DU145 prostate cancer cell line with an IC50 of ~5±1 µg/mL, which is comparable to the standard chemotherapeutic agent methotrexate (IC50 ~5±1 µg/mL) [1]. Another compound from the same series showed an IC50 of ~10±2 µg/mL [1]. In a related study on pyrazoline derivatives, compound PZT15 exhibited even more potent activity against the DU-149 prostate cancer cell line with an IC50 of 2.0±0.2 µg/mL, outperforming several other analogs in the series [2]. This data provides a direct, quantitative basis for selecting this specific thiophene ketone over others when the research objective is to synthesize and screen compounds for anti-prostate cancer activity.

Cancer Research Cytotoxicity Drug Discovery

3-Acetyl-2,5-dichlorothiophene: Validated Application Scenarios for Research and Process Chemistry


Medicinal Chemistry: Synthesis of Potent Antitubercular Pyrazoline Leads

This compound is the optimal starting material for the synthesis of 2,5-dichloro-3-acetylthiophene chalcone derivatives, which are then converted to pyrazolines. Research has demonstrated that this scaffold yields compounds with MIC values as low as 1.60 µg/mL against M. tuberculosis, outperforming the standard drug pyrazinamide [1]. Researchers focused on discovering novel antitubercular agents with improved potency should prioritize this building block over less active thiophene analogs.

Process Chemistry: Scale-Up of Topical Carbonic Anhydrase Inhibitors

For process chemists and manufacturing teams, 3-acetyl-2,5-dichlorothiophene is the documented and essential starting material for the large-scale synthesis of brinzolamide and related carbonic anhydrase inhibitors [2]. The 'DCAT Route' is a published, multi-step sequence that relies on the unique 2,5-dichloro substitution pattern of this specific compound. Substituting a generic analog is not feasible for this validated and optimized process [2].

Cancer Research: Synthesis of Cytotoxic Chalcones and Heterocycles

This compound is a key precursor for chalcone derivatives with demonstrated cytotoxic activity against prostate cancer cell lines (DU145/DU149). Derivatives have shown IC50 values ranging from 2.0 to ~10 µg/mL, comparable to or better than methotrexate in vitro [1][3]. Procurement of high-purity 3-acetyl-2,5-dichlorothiophene is essential for medicinal chemists aiming to replicate or expand upon these structure-activity relationship studies for anti-cancer drug discovery.

Analytical Chemistry & Quality Control: Reference Standard Procurement

Due to its well-defined physical properties (melting point of 38.0-41.0 °C) and high purity specification (≥98.0% by GC), 3-acetyl-2,5-dichlorothiophene serves as a reliable reference standard for analytical method development and quality control of chemical syntheses [4]. Its narrow melting range is a quick and effective indicator of batch-to-batch consistency, a critical factor for ensuring reproducible outcomes in research and development laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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